2-(1H-benzotriazol-1-yl)-N-(1-benzyl-5-methyl-1H-pyrazol-3-yl)acetamide
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Overview
Description
2-(1H-1,2,3-BENZOTRIAZOL-1-YL)-N-(1-BENZYL-5-METHYL-1H-PYRAZOL-3-YL)ACETAMIDE is a synthetic organic compound that belongs to the class of benzotriazole derivatives This compound is known for its unique structural features, which include a benzotriazole moiety and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-1,2,3-BENZOTRIAZOL-1-YL)-N-(1-BENZYL-5-METHYL-1H-PYRAZOL-3-YL)ACETAMIDE typically involves the following steps:
Formation of Benzotriazole Moiety: The benzotriazole ring can be synthesized through the cyclization of o-phenylenediamine with nitrous acid.
Synthesis of Pyrazole Ring: The pyrazole ring is often formed by the reaction of hydrazine with α,β-unsaturated carbonyl compounds.
Coupling Reaction: The benzotriazole and pyrazole intermediates are then coupled using a suitable coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to enhance yield and purity. This includes the use of automated reactors, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(1H-1,2,3-BENZOTRIAZOL-1-YL)-N-(1-BENZYL-5-METHYL-1H-PYRAZOL-3-YL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the benzotriazole or pyrazole rings are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(1H-1,2,3-BENZOTRIAZOL-1-YL)-N-(1-BENZYL-5-METHYL-1H-PYRAZOL-3-YL)ACETAMIDE has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 2-(1H-1,2,3-BENZOTRIAZOL-1-YL)-N-(1-BENZYL-5-METHYL-1H-PYRAZOL-3-YL)ACETAMIDE involves its interaction with specific molecular targets and pathways. For example, as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The benzotriazole and pyrazole rings may also interact with cellular receptors or signaling molecules, modulating biological processes.
Comparison with Similar Compounds
Similar Compounds
2-(1H-1,2,3-BENZOTRIAZOL-1-YL)-N-(1-PHENYL-1H-PYRAZOL-3-YL)ACETAMIDE: Similar structure but with a phenyl group instead of a benzyl group.
2-(1H-1,2,3-BENZOTRIAZOL-1-YL)-N-(1-METHYL-1H-PYRAZOL-3-YL)ACETAMIDE: Similar structure but with a methyl group instead of a benzyl group.
Uniqueness
The uniqueness of 2-(1H-1,2,3-BENZOTRIAZOL-1-YL)-N-(1-BENZYL-5-METHYL-1H-PYRAZOL-3-YL)ACETAMIDE lies in its combination of benzotriazole and pyrazole rings, which confer distinct chemical reactivity and potential applications. The presence of the benzyl group further enhances its stability and interaction with biological targets.
Properties
Molecular Formula |
C19H18N6O |
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Molecular Weight |
346.4 g/mol |
IUPAC Name |
2-(benzotriazol-1-yl)-N-(1-benzyl-5-methylpyrazol-3-yl)acetamide |
InChI |
InChI=1S/C19H18N6O/c1-14-11-18(22-24(14)12-15-7-3-2-4-8-15)20-19(26)13-25-17-10-6-5-9-16(17)21-23-25/h2-11H,12-13H2,1H3,(H,20,22,26) |
InChI Key |
CLKBYGBHGQCJRJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1CC2=CC=CC=C2)NC(=O)CN3C4=CC=CC=C4N=N3 |
Origin of Product |
United States |
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